

Solangepras: A Comparative Analysis of Binding Affinity for the GPR6 Receptor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solangepras

Cat. No.: B7358322

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This guide provides a detailed comparison of the binding affinity of **Solangepras** (CVN424), a novel, orally active, and selective inverse agonist of the G-protein coupled receptor 6 (GPR6), with other compounds targeting GPR6 and alternative non-dopaminergic pathways implicated in Parkinson's disease.[1] The objective is to present a clear, data-driven comparison to aid in the evaluation of **Solangepras**'s therapeutic potential.

Overview of Solangepras and its Target

Solangepras is a first-in-class clinical-stage compound that acts as a non-dopaminergic inverse agonist of GPR6.[2] GPR6 is an orphan receptor highly expressed in the striatum, a key brain region for motor control. By acting as an inverse agonist, **Solangepras** reduces the constitutive activity of GPR6, which is believed to modulate the indirect pathway of the basal ganglia. This mechanism of action offers a novel therapeutic strategy for Parkinson's disease by improving motor and non-motor symptoms without directly targeting the dopaminergic system, potentially reducing the side effects associated with traditional dopamine-based therapies.

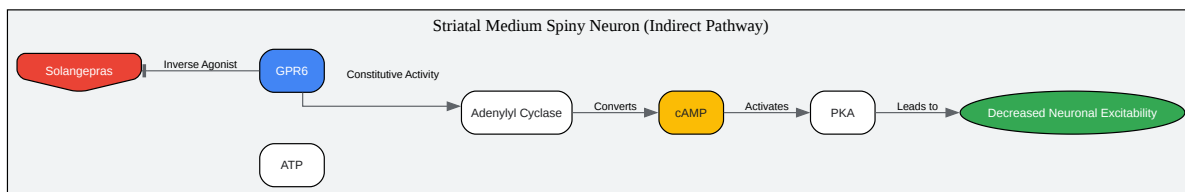
Comparative Binding Affinity Data

The following table summarizes the binding affinities of **Solangepras** and other relevant compounds for their respective targets. The data is presented to facilitate a direct comparison of potency.

Compound	Target	Compound Type	Binding Affinity (K _i)	Binding Affinity (K _d)	Potency (IC ₅₀ /EC ₅₀)
Solangepras (CVN424)	GPR6	Inverse Agonist	9.4 nM[1]	38 nM (EC ₅₀)[1]	
RL-338	GPR6	Inverse Agonist	2.4 or 5 nM[3]	16 nM (EC ₅₀)[3]	
N-acyl dopamines	GPR6	Inverse Agonist	Micromolar range[4][5]		
Istradefylline	Adenosine A2A Receptor	Antagonist	10-20 nM (K _D)[6]		
Preladenant	Adenosine A2A Receptor	Antagonist	1.1 nM[7]		
Vipadenant	Adenosine A2A Receptor	Antagonist	1.3 nM (A2A), 68 nM (A1)[8]		
Safinamide	MAO-B	Reversible Inhibitor	0.5 μM (human MAO-B)[9]	98 nM[10]	
Opicapone	COMT	Reversible Inhibitor	Sub-picomolar[11][12]		

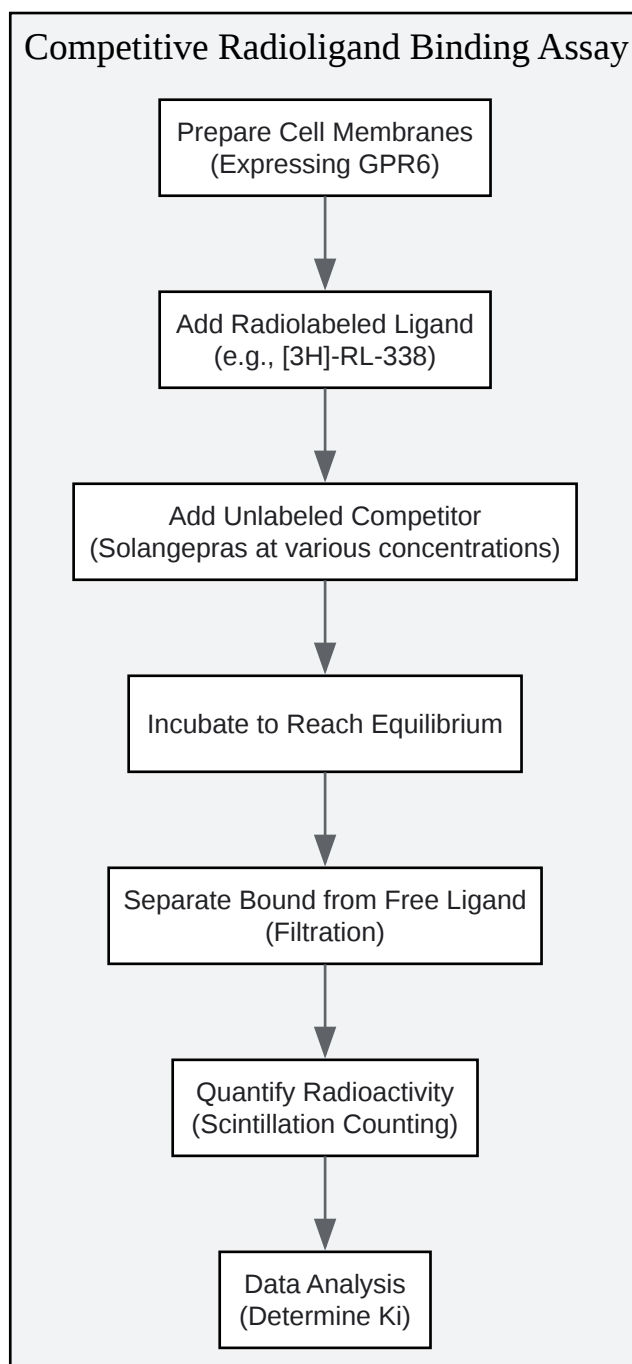
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GPR6 and a typical workflow for a competitive binding assay used to determine the binding affinity of compounds like **Solangepras**.



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GPR6 Signaling Pathway



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References

- 1. Adenosine A2A Receptor Antagonists and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. bocsci.com [bocsci.com]
- 5. mdpi.com [mdpi.com]
- 6. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Solangepras: A Comparative Analysis of Binding Affinity for the GPR6 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7358322#comparing-the-binding-affinity-of-solangepras-to-its-target]

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